N-(2-iodophenyl)benzenesulfonamide

Übersicht

Beschreibung

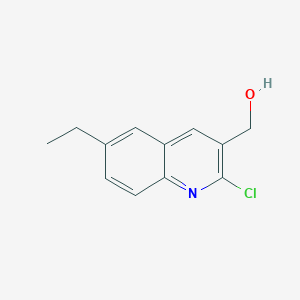

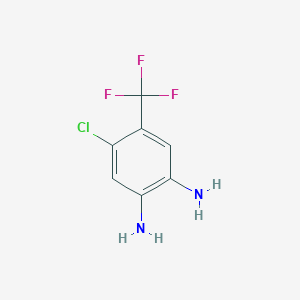

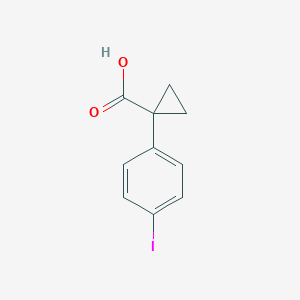

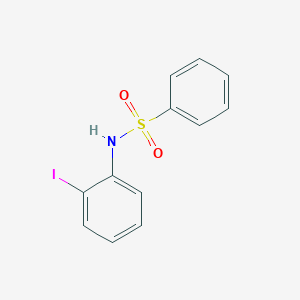

“N-(2-iodophenyl)benzenesulfonamide” is a chemical compound with the molecular formula C12H10INO2S and a molecular weight of 359.18 . It is also known by its synonyms “N-(2-iodophenyl)benzenesulfonamide” and "Benzenesulfonamide, N-(2-iodophenyl)-" .

Synthesis Analysis

The synthesis of “N-(2-iodophenyl)benzenesulfonamide” has been described in several studies. One method involves a palladium-catalyzed tandem reaction of N-(2-iodophenyl)-4-methyl-N-(propa-1,2-dien-1-yl)benzenesulfonamide with isocyanide to produce aza-heterocyclic amides . Another method involves the electrochemical oxidation of amines in the presence of arylsulfinic acids .Molecular Structure Analysis

The molecular structure of “N-(2-iodophenyl)benzenesulfonamide” consists of a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

“N-(2-iodophenyl)benzenesulfonamide” has been involved in various chemical reactions. For instance, it has been used in a palladium-catalyzed tandem reaction with isocyanide to divergently produce aza-heterocyclic amides .Physical And Chemical Properties Analysis

“N-(2-iodophenyl)benzenesulfonamide” has a molecular weight of 359.18 . Other physical and chemical properties such as density, boiling point, and melting point are not explicitly mentioned in the retrieved papers .Wissenschaftliche Forschungsanwendungen

Synthesis and Biochemical Evaluation

N-(2-iodophenyl)benzenesulfonamide has been studied for its role in the synthesis and biochemical evaluation of other compounds. For instance, benzenesulfonamides have been used as high-affinity inhibitors of enzymes like kynurenine 3-hydroxylase, which is crucial in various biochemical pathways (Röver et al., 1997).

Oxidative Cross-Coupling Reactions

These compounds are also involved in oxidative cross-coupling reactions, which are significant in synthetic chemistry. For example, N-(2‘-Phenylphenyl)benzenesulfonamides have been used to produce various derivatives through reactions with acrylate esters (Miura et al., 1998).

Spectroscopic Characterization and Antimicrobial Activity

Another important application is in the field of spectroscopy and antimicrobial studies. Novel sulfonamide derivatives have been characterized for their antimicrobial activities and analyzed using spectroscopic techniques like FT-IR, NMR, and X-ray diffraction (Demircioğlu et al., 2018).

Application in Solid-Phase Synthesis

Benzenesulfonamides have been utilized in solid-phase synthesis, demonstrating their versatility in chemical transformations and synthesis of diverse scaffolds (Fülöpová & Soural, 2015).

Inhibition of Human Carbonic Anhydrases

In medicinal chemistry, certain derivatives of benzenesulfonamides, including N-(2-iodophenyl)benzenesulfonamide, have shown potential in inhibiting human carbonic anhydrases, which is significant in developing treatments for various diseases (Pacchiano et al., 2011).

Enhancement of Peroxidase Activity in Response to Heavy Metal Stress

Studies have also focused on how these compounds can enhance peroxidase activity, especially in response to environmental stress like heavy metal exposure (Huang et al., 2019).

Catalysis in Transfer Hydrogenation of Ketones

In the field of catalysis, benzenesulfonamide derivatives have been synthesized and used in the transfer hydrogenation of ketones, demonstrating their utility in various chemical reactions (Dayan et al., 2013).

Development as Progesterone Receptor Antagonists

Derivatives of N-(2-iodophenyl)benzenesulfonamide have been developed as nonsteroidal progesterone receptor antagonists, showcasing their potential in treating diseases like uterine leiomyoma and endometriosis (Yamada et al., 2016).

Inhibitory Action on PI3K for Treating Pulmonary Diseases

Furthermore, certain benzenesulfonamide derivatives have been explored for their inhibitory action on phosphatidylinositol 3-kinase, useful in treating idiopathic pulmonary fibrosis and cough (Norman, 2014).

Synthesis of Antibacterial Agents

Lastly, benzenesulfonamides have been synthesized and evaluated for their antibacterial properties, particularly against Escherichia coli, demonstrating their potential in pharmaceutical applications (Abbasi et al., 2019).

Zukünftige Richtungen

The future directions for “N-(2-iodophenyl)benzenesulfonamide” could involve further exploration of its synthesis methods and potential applications. For instance, one study describes the use of a new electrochemical strategy for the synthesis of a new type of sulfonamide derivatives . Another study discusses the potential of triazole-benzenesulfonamide hybrids in various biological activities .

Eigenschaften

IUPAC Name |

N-(2-iodophenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTVJAXMBVZFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348203 | |

| Record name | N-(2-iodophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-iodophenyl)benzenesulfonamide | |

CAS RN |

54189-90-1 | |

| Record name | N-(2-iodophenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.